N-(2,3-DIMETHYLPHENYL)-N'-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA is a thiourea derivative known for its unique chemical properties. Thiourea compounds are widely studied due to their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA typically involves the reaction of 2,3-dimethylaniline with 2,2,6,6-tetramethyl-4-piperidone in the presence of a thiourea reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIMETHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)UREA: A similar compound with a urea group instead of a thiourea group.
N-(2,3-DIMETHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)CARBAMATE: A carbamate derivative with similar structural features.
Uniqueness
N-(2,3-DIMETHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA is unique due to its thiourea group, which imparts distinct chemical and biological properties compared to its urea and carbamate analogs. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3S/c1-12-8-7-9-15(13(12)2)20-16(22)19-14-10-17(3,4)21-18(5,6)11-14/h7-9,14,21H,10-11H2,1-6H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXAEWRPNJDFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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